![molecular formula C18H15ClN2O3 B2610363 5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-94-8](/img/structure/B2610363.png)

5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

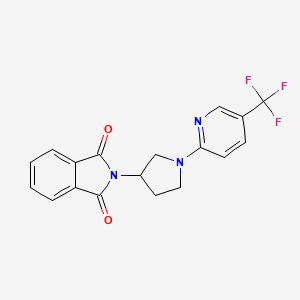

The compound contains a 3,4-dihydroisoquinolin-2(1H)-one moiety . This is a type of isoquinoline, a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a benzene ring fused to a nitrogen-containing pyridine ring. Isoquinoline derivatives are found in a number of natural products and pharmaceuticals .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored different methods to synthesize complex organic compounds, demonstrating the versatility of related molecules in chemical synthesis. For example, Lerestif et al. (1997) developed a new route to synthesize 2-oxazolines, bis-oxazolines, and 2-imidazoline-5-ones from imidates using solvent-free cycloadditions, highlighting the potential for creating diverse molecular structures efficiently. This process involves regioselective cycloadditions and rationalizes the reactivity and regiochemistry of these reactions through PM3 MO calculations, showcasing the compound's utility in synthesizing ortho- and meta-bis-(2'-oxazoline-5'-yl)benzenes (Lerestif et al., 1997).

Catalytic Applications and Methodological Advances

The compound's structure has inspired the development of catalytic methods and novel synthetic strategies. For instance, the work by Sakee and Grigg (2009) on synthesizing 5-chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol via Pd-catalyzed arylation highlights the efficiency of using related compounds in complex synthesis, emphasizing the role of catalysts in achieving high yields and selectivity (Sakee & Grigg, 2009).

Chemical Bond Formation and Molecular Rearrangements

The exploration of chemical bond formation and molecular rearrangements further demonstrates the scientific applications of the compound. Moshkin and Sosnovskikh (2013) described a one-pot synthesis of tetrahydroisoquinolin-4-ols, showcasing a novel acid-catalyzed rearrangement of 5-aryloxazolidines. This methodology represents a formal [3+3] cycloaddition of the azomethine ylide to the aromatic aldehyde, highlighting the compound's role in facilitating complex molecular transformations (Moshkin & Sosnovskikh, 2013).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit the aldo-keto reductase akr1c3 , a key regulator for hormone activity and a target of interest in both breast and prostate cancer .

Mode of Action

For instance, the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Given the potential target of this compound, it may impact the pathways regulated by akr1c3, which plays crucial roles in the occurrence of various hormone-dependent or independent malignancies .

Result of Action

Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

properties

IUPAC Name |

5-chloro-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-14-5-6-16-15(9-14)21(18(23)24-16)11-17(22)20-8-7-12-3-1-2-4-13(12)10-20/h1-6,9H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTACXXHTVEJLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2610284.png)

![2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine;hydrochloride](/img/structure/B2610291.png)

![1-(3-Azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylpropan-1-one](/img/structure/B2610292.png)

![3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2610293.png)

![Benzo[d]thiazol-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2610296.png)

![ethyl 5-amino-1-(5-{[(4-fluorophenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2610299.png)

![N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2610300.png)

![Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2610301.png)

![Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B2610303.png)